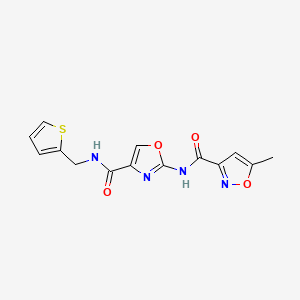

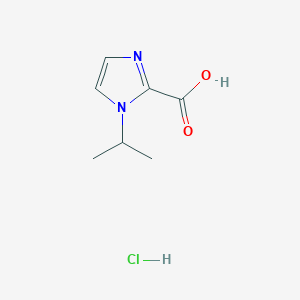

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isopropyl-1H-imidazole-2-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . This compound is a key component of functional molecules used in a variety of applications . It is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-Isopropyl-1H-imidazole-2-carboxylic acid, often involves the reaction of isopropyl alcohol and 1,1’-carbonyldiimidazole . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular formula of 1-Isopropyl-1H-imidazole-2-carboxylic acid is C7H10N2O2 . The average mass is 154.167 Da . The structure of this compound includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazole derivatives, including 1-Isopropyl-1H-imidazole-2-carboxylic acid, show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

1-Isopropyl-1H-imidazole-2-carboxylic acid is a white or colorless solid that is highly soluble in water and other polar solvents . The exact boiling point is not available in the search results .科学的研究の応用

Antiviral Activity

Indole derivatives, including imidazole-based compounds, have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were synthesized and evaluated for their antiviral potential. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were also investigated for antiviral activity. Compounds such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide demonstrated potency against Coxsackie B4 virus with IC50 values ranging from 0.4 to 2.1 μg/mL .

Metallo-β-Lactamase Inhibition

Researchers have explored the potential of imidazole-2-carboxylic acid derivatives as inhibitors of metallo-β-lactamases (MBLs). These enzymes play a crucial role in conferring resistance to carbapenem antibiotics. Notable studies include:

- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives led to the development of potent VIM-type MBL inhibitors . These compounds hold promise in combating antibiotic resistance .

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid has been studied for its ability to inhibit the strand transfer of HIV-1 integrase . Researchers observed a bis-bidentate chelation with two Mg2+ ions for this molecule. Further optimization of its structure may yield more potent inhibitors .

Parent Nucleus in Natural Compounds

Indole derivatives serve as the parent nucleus for various natural compounds. For example, tryptophan contains an indole ring, and indole-3-acetic acid functions as a plant hormone produced from tryptophan degradation .

作用機序

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . They are the core of many natural products such as histidine, purine, and histamine .

Mode of Action

Imidazole rings are known to be amphoteric, showing both acidic and basic properties . This allows them to participate in various chemical reactions, making them versatile in their interactions with biological targets . They are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature .

Biochemical Pathways

Imidazole derivatives are known to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The amphoteric nature of imidazole compounds suggests that their activity could be influenced by the ph of their environment .

Safety and Hazards

特性

IUPAC Name |

1-propan-2-ylimidazole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-5(2)9-4-3-8-6(9)7(10)11;/h3-5H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYOIRYCVNTOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)

![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)

![2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3020362.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)

![7-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3020372.png)

![3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3020373.png)